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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzamide

Cat. No.: B1285100

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a
cornerstone for the design of novel therapeutic agents and functional materials. The
introduction of various substituents onto the benzamide core allows for the fine-tuning of its
physicochemical and biological properties. This guide provides an in-depth comparative
analysis of the X-ray crystal structures of several derivatives of 5-Bromo-2-
methoxybenzamide, offering insights into their molecular conformations, intermolecular
interactions, and packing arrangements.

While the crystal structure of the parent 5-Bromo-2-methoxybenzamide remains elusive in
publicly accessible databases, a comprehensive understanding of its structural landscape can
be gleaned from the analysis of its closely related derivatives. This guide focuses on a series of
hydrazone derivatives synthesized from 5-bromo-2-methoxybenzaldehyde, providing a
valuable platform for structure-based drug design and the rational design of crystalline
materials.

Molecular Conformations: A Tale of Two Rings

A recurring theme in the crystal structures of the analyzed 5-Bromo-2-methoxybenzamide
derivatives is the relative orientation of the two aromatic rings. The dihedral angle between the
5-bromo-2-methoxyphenyl ring and the second aromatic moiety introduced via the hydrazone
linkage varies significantly, influencing the overall molecular shape.
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For instance, in (E)-N'-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, the two
benzene rings are twisted with a substantial dihedral angle of 75.6(2)°. In contrast, the dihedral
angle in N'-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide is much smaller, at
22.0(2)°[1]. This disparity in torsional angles highlights the conformational flexibility of the
hydrazone linker and the profound impact of substituent positioning on the preferred solid-state
conformation.

These conformational differences can be rationalized by considering the interplay of steric
hindrance and the potential for intramolecular hydrogen bonding. The methoxy group at the 2-
position of the benzaldehyde-derived ring can influence the planarity of the molecule through
steric interactions with the hydrazone bridge.

The Power of Hydrogen Bonding: Weaving
Supramolecular Architectures

A critical aspect of crystal engineering is the predictable formation of intermolecular
interactions, with hydrogen bonds being the most prominent. In the analyzed derivatives, N—
H---O hydrogen bonds are a ubiquitous feature, playing a pivotal role in the assembly of
molecules into higher-order structures.

In the crystal structure of (E)-N'-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide,
molecules are linked by intermolecular N—H---O hydrogen bonds, forming chains that
propagate along the c-axis[2]. Similarly, N'-(5-Bromo-2-methoxybenzylidene)-2-
methoxybenzohydrazide also exhibits chain formation via N—H:--O hydrogen bonds along the
c-axis[1].

The presence of different acceptor and donor groups in the various derivatives can lead to the
formation of distinct hydrogen bonding motifs, such as rings and sheets, which in turn dictate
the crystal packing and physical properties of the material.

Experimental Protocols: From Synthesis to
Structure

The synthesis of the compared derivatives typically involves the condensation reaction
between 5-bromo-2-methoxybenzaldehyde and a substituted benzohydrazide.
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General Synthesis of 5-Bromo-2-methoxybenzamide
Hydrazone Derivatives

¢ Dissolution: Dissolve equimolar amounts of 5-bromo-2-methoxybenzaldehyde and the
desired benzohydrazide in a suitable solvent, such as methanol or ethanol.

¢ Reaction: Reflux the mixture for a specified period, typically 1-2 hours, to ensure complete
reaction.

o Crystallization: Allow the solution to cool to room temperature. Single crystals suitable for X-
ray diffraction can often be obtained by slow evaporation of the solvent over several days.

« [solation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry
under vacuum.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a
CCD area detector using Mo Ka radiation. The collected data are then processed, and the
structure is solved and refined using standard crystallographic software packages.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative 5-
Bromo-2-methoxybenzamide derivatives, illustrating the structural diversity within this class of
compounds.
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(E)-N'-(5-Bromo-2-
Parameter methoxybenzylidene)-4-

methoxybenzohydrazide[2]

N’-(5-Bromo-2-
methoxybenzylidene)-2-
methoxybenzohydrazide[1]

Formula C16H15BrN20s3 C16H15BrN20s3
Crystal System Monoclinic Monoclinic

Space Group P2i/c P2i/c

a(R) 12.438(4) 13.3286(3)

b (A) 16.684(6) 11.4816(3)

c A 7.863(3) 10.1233(2)

B (°) 108.218(6) 99.128(1)

V (A3) 1549.8(9) 1529.59(6)
Dihedral Angle (°) 75.6(2) 22.0(2)

H-Bonding Motif Chains along c-axis Chains along c-axis

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key structural features and

intermolecular interactions discussed.
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Figure 1: General molecular conformation and supramolecular assembly.

Conclusion

The crystallographic analysis of 5-Bromo-2-methoxybenzamide derivatives reveals a rich
structural diversity driven by conformational flexibility and a robust network of intermolecular
hydrogen bonds. The insights gained from these studies are invaluable for understanding the
structure-property relationships in this class of compounds. For drug development
professionals, this information can guide the design of molecules with specific conformational
preferences to optimize binding to biological targets. For materials scientists, the predictable
nature of the hydrogen bonding motifs offers a powerful tool for the design of crystalline
materials with desired topologies and properties. Further exploration of this chemical space,
including the synthesis and crystallization of the parent 5-Bromo-2-methoxybenzamide, will
undoubtedly provide a more complete picture of its structural landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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